molecular formula C15H13N5O4 B2792827 Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034596-01-3

Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2792827
CAS No.: 2034596-01-3
M. Wt: 327.3
InChI Key: HVUJCZCDUMNFLH-UHFFFAOYSA-N
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Description

Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 8 and a carbamoyl benzoate moiety at position 2.

Properties

IUPAC Name

methyl 4-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-24-15(23)10-4-2-9(3-5-10)13(21)17-8-11-18-19-12-14(22)16-6-7-20(11)12/h2-7H,8H2,1H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUJCZCDUMNFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamate groups are primary sites for hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Source Analogy
Ester Hydrolysis 1M NaOH, 80°C, 6 hrs4-(((8-hydroxy- triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoic acidEvitaChem EVT-2998497: Base-mediated ester cleavage in similar benzoate derivatives.
Carbamate Hydrolysis 6M HCl, reflux, 12 hrs8-hydroxy- triazolo[4,3-a]pyrazin-3-yl)methanamine + benzoic acidUS10683295B2: Acidic cleavage of carbamates in triazolopyrazine analogs .

Nucleophilic Substitution

The hydroxyl group on the triazolopyrazine ring can undergo alkylation or acylation:

Reaction Reagents Outcome Example from Literature
Ether Formation CH₃I, K₂CO₃, DMF, 60°CMethoxy-substituted triazolopyrazine derivativeEvitaChem EVT-2775286: Methylation of hydroxyl groups in triazolopyrazines.
Acylation AcCl, pyridine, RTAcetylated triazolopyrazine with enhanced lipophilicityUS9475814B2: Acylation of hydroxyl-containing heterocycles .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, depending on reaction conditions:

Oxidizing Agent Conditions Product Reference
KMnO₄H₂O, 25°C, 2 hrs8-oxo- triazolo[4,3-a]pyrazine derivativePubChem CID 11776502: Oxidation of benzylic alcohols to ketones .
PCC (Pyridinium chlorochromate)CH₂Cl₂, RT, 4 hrsKetone formation without over-oxidationJain University studies: Selective oxidation of hydroxyl groups .

Electrophilic Aromatic Substitution

The triazolopyrazine ring may undergo nitration or sulfonation:

Reaction Reagents Position Yield Notes
Nitration HNO₃/H₂SO₄, 0°C, 1 hrC-665%Meta-directing effect of triazole nitrogen .
Sulfonation SO₃/H₂SO₄, 50°C, 3 hrsC-558%Enhanced water solubility of product .

Ring-Opening Reactions

Under strong acidic or reductive conditions, the triazolopyrazine ring may undergo cleavage:

Conditions Reagents Products Mechanism
H₂, Pd/C (10 atm)Ethanol, 80°C, 24 hrsPyrazine diamine + benzamide fragmentHydrogenolysis of N–N bonds in triazole.
HBr (48%), reflux12 hrsFragmented pyrazine and triazole carboxylic acidsAcid-catalyzed ring scission .

Cross-Coupling Reactions

The triazolopyrazine core may participate in metal-catalyzed couplings:

Reaction Type Catalyst Substrate Application
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Aryl boronic acidIntroduction of aryl groups at C-5/C-6 .
Buchwald–Hartwig Pd₂(dba)₃, XantphosAryl halideAmination for drug-like molecule synthesis .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate features a complex structure that includes a triazole and pyrazine moiety. The molecular formula is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, with a molecular weight of approximately 284.31 g/mol. Its unique structure contributes to its biological activity and therapeutic potential.

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds containing triazole and pyrazine structures exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains in vitro, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties :
    • Research has demonstrated that derivatives of triazoles can inhibit cancer cell proliferation. This compound has been studied for its effects on specific cancer cell lines, showing promise as a potential anticancer drug .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. For instance, it may act as an inhibitor of stearoyl-CoA desaturase (SCD), which is crucial in fatty acid metabolism .

Case Studies

StudyObjectiveFindings
Antimicrobial Efficacy Evaluate the antimicrobial properties against Staphylococcus aureusSignificant inhibition observed with a minimum inhibitory concentration (MIC) of 32 μg/mL .
Anticancer Activity Assess cytotoxic effects on breast cancer cell linesInduced apoptosis in MCF-7 cells with an IC50 value of 25 μM .
Enzyme Inhibition Investigate inhibition of SCD in vitroDemonstrated effective inhibition with an IC50 of 15 μM .

Mechanism of Action

The mechanism by which Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes or receptors, disrupting their normal function and leading to the desired biological or chemical outcome. The exact molecular pathways involved can vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several derivatives of [1,2,4]triazolo[4,3-a]pyrazine. Key comparisons include:

Compound Key Structural Differences Molecular Weight Reported Biological Activity Source
Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate Parent compound: methyl ester at benzoate, hydroxy at pyrazine C6. 294.27 (calculated) Not explicitly reported; inferred kinase affinity
4-Cyano-N-[(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide Cyano substitution at benzamide; lacks methyl ester. 294.27 Enhanced solubility; potential antimicrobial
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Triazole ring replaces benzoate; phenyl substitution. 340.32 Improved antioxidant activity
Methyl 2-(8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetate Bromo substitution at C8; acetate chain instead of benzoate. 271.07 Reactivity in nucleophilic substitution
3,5-Di-tert-butyl-4-hydroxybenzamide derivatives Bulky tert-butyl groups; hydroxybenzamide substituent. ~500–600 Antioxidant and anti-inflammatory properties

Pharmacological and Physicochemical Properties

  • Lipophilicity: The methyl ester in the target compound increases logP compared to carboxamide analogues (e.g., 4-cyano derivative) .
  • Hydrogen Bonding : The 8-hydroxy group enhances interactions with kinases or DNA, as seen in related triazolopyrazines .
  • Stability: Methyl esters are prone to hydrolysis under basic conditions, whereas carboxamides (e.g., 4-cyano derivative) exhibit greater stability .

Research Findings

  • Antimicrobial Activity: Carboxamide derivatives (e.g., 4-cyano) show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
  • Kinase Inhibition : Triazolopyrazines with hydroxy groups (e.g., 8-hydroxy derivatives) inhibit CDK2/cyclin E with IC50 values <1 µM .
  • Antioxidant Activity : Hydroxy-substituted derivatives (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide) reduce ROS by 60–80% at 10 µM .

Key Insights from Comparative Analysis

Structural Flexibility: Substitutions at the benzoate (e.g., cyano vs. methyl ester) modulate solubility and target engagement .

Bioactivity Trends : Hydroxy and carboxamide groups correlate with kinase inhibition, while bulky substituents (e.g., tert-butyl) enhance antioxidant effects .

Synthetic Challenges: Bromo and cyano derivatives require precise control of reaction conditions to avoid side products .

Biological Activity

Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound features:

  • A triazole ring, which is known for its pharmacological properties.
  • A benzoate moiety that enhances lipophilicity and cellular permeability.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Protein Kinases : It has been reported that derivatives of triazoles can inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation .
  • Antimicrobial Activity : Studies indicate that compounds with similar triazole structures exhibit moderate antimicrobial effects against various bacterial and fungal strains .
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound):

Activity Description Reference
AntimicrobialModerately active against bacterial and fungal strains.
Protein Kinase InhibitionInhibits p38 MAPK, affecting inflammatory pathways.
CytotoxicityExhibits cytotoxic effects in certain cancer cell lines.
Antiviral ActivityPotential antiviral properties against specific viral pathogens.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A recent study synthesized various triazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some derivatives showed promising activity comparable to standard antibiotics .
  • Cancer Cell Line Testing : Research involving the cytotoxic effects of triazole derivatives on cancer cell lines showed that certain modifications led to increased potency against breast cancer cells. This suggests potential for development as anticancer agents .
  • Inflammation Models : In vivo studies using models of inflammation demonstrated that compounds with similar structures could reduce inflammatory markers significantly compared to controls, indicating their therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyrazine core followed by functionalization. A general procedure includes:

  • Step 1: Cyclization of hydrazine derivatives with pyrazine precursors under reflux conditions (e.g., using DMF as a solvent at 100°C for 1 hour) to form the triazolopyrazine scaffold .
  • Step 2: Introduction of the hydroxy group at position 8 via selective oxidation or hydrolysis, requiring controlled pH and temperature to avoid side reactions .
  • Step 3: Carbamoylation of the methylene linker using activated carbonyl reagents (e.g., carbonyldiimidazole) in anhydrous conditions .
  • Step 4: Esterification of the benzoate moiety under mild acidic or basic conditions to preserve labile functional groups .
    Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst selection (e.g., imidazole derivatives for carbamoylation), and reaction monitoring via TLC/HPLC .

Basic: How is the structural characterization of this compound performed?

Answer:
A combination of analytical techniques is used:

  • NMR Spectroscopy:
    • 1H-NMR identifies protons on the triazole (δ 7.3–8.6 ppm), hydroxy group (δ 5.5–6.0 ppm, broad), and methylene linker (δ 4.0–4.5 ppm) .
    • 13C-NMR confirms the carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy: Key peaks include C=O stretching (1716–1730 cm⁻¹) and N-H bending (3296–3473 cm⁻¹) .
  • X-ray Crystallography: Resolves the spatial arrangement of the triazolopyrazine core and hydrogen-bonding interactions (e.g., CCDC-deposited data for related analogs) .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 463.51 for analogs) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Purity Variance: Impurities from incomplete purification (e.g., residual solvents) alter activity. Rigorous HPLC analysis (>95% purity) is essential .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affect target binding. Standardized protocols (e.g., CLSI guidelines) reduce variability .
  • Structural Analogs: Subtle modifications (e.g., methoxy vs. tert-butyl groups) drastically change pharmacokinetics. Cross-testing analogs under identical conditions clarifies structure-activity relationships .
  • Statistical Validation: Use of multivariate analysis (e.g., ANOVA) to isolate confounding variables .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina model binding to enzymes (e.g., kinases) by aligning the triazole ring in hydrophobic pockets and the hydroxy group in hydrogen-bonding sites. Validation with crystallographic data (e.g., CCDC 1876881) improves accuracy .
  • MD Simulations: GROMACS simulations assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Modeling: Regression analysis of substituent effects (e.g., Hammett σ values for electron-withdrawing groups) predicts potency improvements .

Advanced: What are the challenges in modifying the triazole ring for enhanced activity without compromising stability?

Answer:

  • Regioselectivity: Substitution at N1 vs. N2 alters electronic properties. Use directing groups (e.g., sulfonyl chlorides) to control reactivity .
  • Steric Effects: Bulky substituents (e.g., tert-butyl) improve target affinity but reduce solubility. Balance via hydrophilic groups (e.g., methoxy) on the benzoate moiety .
  • Metabolic Stability: The hydroxy group at position 8 is prone to glucuronidation. Prodrug strategies (e.g., acetyl protection) mitigate rapid clearance .
  • pH Sensitivity: The triazole ring’s basicity (pKa ~2.5) affects ionization in physiological pH. Adjust substituents to maintain neutral charge at pH 7.4 .

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